2-Chloro-3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Chloro-3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable precursor. One common method is the reaction of 2-chloro-3-methylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-chloro-3-methylphenol.
Reduction: Formation of 2-chloro-3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)borane.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This involves the transfer of the boron-bound group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with a methoxy group instead of a chloro group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without additional functional groups.
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenol.
Uniqueness
2-Chloro-3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a boronic ester group with a chloro and methyl substituent on the phenol ring. This unique structure provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOGECYSTMVIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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